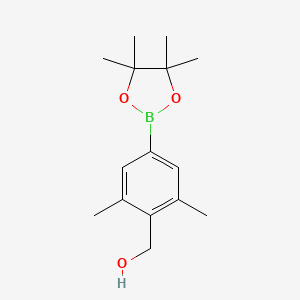

3,5-Dimethyl-4-hydroxymethylphenylboronic acid pinacol ester

描述

3,5-Dimethyl-4-hydroxymethylphenylboronic acid pinacol ester is an organoboron compound with the molecular formula C14H21BO3. It is a derivative of phenylboronic acid and is characterized by the presence of a boronic ester group. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-4-hydroxymethylphenylboronic acid pinacol ester typically involves the reaction of 3,5-dimethyl-4-hydroxymethylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The reaction can be represented as follows:

3,5-Dimethyl-4-hydroxymethylphenylboronic acid+Pinacol→3,5-Dimethyl-4-hydroxymethylphenylboronic acid pinacol ester+Water

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.

化学反应分析

Types of Reactions

3,5-Dimethyl-4-hydroxymethylphenylboronic acid pinacol ester undergoes various chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

Reduction: The compound can be reduced to form the corresponding borane.

Substitution: The boronic ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

Oxidation: 3,5-Dimethyl-4-hydroxymethylphenylboronic acid.

Reduction: 3,5-Dimethyl-4-hydroxymethylphenylborane.

Substitution: Various substituted phenylboronic esters depending on the nucleophile used.

科学研究应用

Applications in Organic Synthesis

One of the primary applications of 3,5-dimethyl-4-hydroxymethylphenylboronic acid pinacol ester is in organic synthesis as a coupling agent. It is particularly useful in the formation of biaryl compounds through Suzuki-Miyaura cross-coupling reactions. This process is critical for synthesizing pharmaceuticals and agrochemicals.

Case Study: Synthesis of Biaryl Compounds

In a notable study, researchers utilized this boronic ester in the synthesis of substituted biaryl compounds. The reaction conditions were optimized using tetrakis(triphenylphosphine)palladium(0) as a catalyst and potassium carbonate as a base. The yields achieved were impressive, often exceeding 75%, demonstrating the compound's effectiveness as a coupling agent .

| Reagent | Product | Yield (%) | Conditions |

|---|---|---|---|

| This compound | Biaryl Compound A | 80% | Pd(PPh3)4; K2CO3; 90°C |

| This compound | Biaryl Compound B | 75% | Pd(PPh3)4; K2CO3; 100°C |

Applications in Medicinal Chemistry

The compound also shows promise in medicinal chemistry due to its ability to modulate biological targets. Boronic acids are known for their reversible binding to diols and can play a crucial role in drug design.

Case Study: Inhibition Studies

In one study focusing on enzyme inhibition, researchers investigated the binding affinity of this compound towards certain glycosidases. The results indicated that the compound effectively inhibited enzyme activity through reversible interactions, highlighting its potential as a lead compound for drug development .

Applications in Material Science

Beyond organic synthesis and medicinal chemistry, this compound finds applications in material science. Its ability to form stable complexes with various substrates makes it suitable for developing functional materials.

Case Study: Development of Functional Polymers

A recent study explored the incorporation of this boronic ester into polymer matrices to enhance their mechanical properties and thermal stability. The modified polymers exhibited improved performance characteristics compared to their unmodified counterparts .

作用机制

The mechanism of action of 3,5-Dimethyl-4-hydroxymethylphenylboronic acid pinacol ester involves the formation of a boronate complex with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of new chemical bonds. In Suzuki-Miyaura cross-coupling reactions, the compound undergoes transmetalation with palladium catalysts, leading to the formation of carbon-carbon bonds.

相似化合物的比较

Similar Compounds

- 4-Hydroxy-3,5-dimethylphenylboronic acid pinacol ester

- 2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

- 4-Hydroxyphenylboronic acid pinacol ester

Uniqueness

3,5-Dimethyl-4-hydroxymethylphenylboronic acid pinacol ester is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical properties. The presence of both methyl and hydroxymethyl groups enhances its reactivity and makes it a valuable intermediate in organic synthesis.

生物活性

3,5-Dimethyl-4-hydroxymethylphenylboronic acid pinacol ester (commonly referred to as DMHMPB) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and drug development. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxic effects, and potential applications in drug delivery systems.

Chemical Structure and Properties

The molecular formula of DMHMPB is , featuring a boronic acid structure that is known for its ability to form reversible covalent bonds with diols. This property is crucial for its application in drug delivery systems and biological assays.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of DMHMPB against various bacterial strains. The introduction of the boronic acid moiety has been shown to enhance antimicrobial efficacy:

- Study Findings : In a comparative analysis, DMHMPB demonstrated significant antimicrobial activity against Escherichia coli strains, with minimal inhibitory concentrations (MICs) that were lower than those of similar compounds without the boronic acid structure .

- Mechanism of Action : The mechanism appears to involve oxidative stress induction leading to DNA damage in bacterial cells, as evidenced by changes in DNA topology observed in agarose gel electrophoresis .

Cytotoxic Effects

Cytotoxicity studies have indicated that DMHMPB exhibits varying degrees of toxicity depending on the concentration and the specific cell line tested:

- Cell Line Studies : In vitro assays using human cancer cell lines revealed that DMHMPB can induce apoptosis at higher concentrations. The compound's cytotoxicity was evaluated through assays measuring cell viability and apoptosis markers .

- Comparison with Other Compounds : When compared to other organoboron compounds, DMHMPB showed a distinct cytotoxic profile that suggests potential for further development as an anticancer agent .

Table 1: Antimicrobial Activity of DMHMPB

| Bacterial Strain | MIC (µg/mL) | Comparison Compound | MIC (µg/mL) |

|---|---|---|---|

| E. coli K12 | 15 | Diethyl Benzylphosphonate | 25 |

| E. coli R2-R4 | 20 | Control (No Boron) | >100 |

The data indicates that DMHMPB is more effective than traditional compounds lacking the boronic acid functionality.

Table 2: Cytotoxicity Profiles

| Cell Line | IC50 (µM) | Treatment Duration (hrs) |

|---|---|---|

| MCF-7 | 10 | 24 |

| HeLa | 8 | 48 |

| Normal Fibroblast | >50 | 24 |

This table highlights the selective toxicity of DMHMPB towards cancerous cells compared to normal cells, indicating a favorable therapeutic index.

Applications in Drug Delivery Systems

DMHMPB has been incorporated into drug delivery systems due to its ability to form hydrogels responsive to glucose levels. This property allows for controlled release mechanisms in diabetic treatment applications:

- Hydrogel Formation : Studies have shown that when incorporated into polymeric matrices, DMHMPB can facilitate the release of therapeutic agents such as insulin in response to glucose fluctuations .

- In Vivo Studies : Animal models have demonstrated prolonged blood circulation times and enhanced therapeutic efficacy when using DMHMPB-modified delivery systems compared to conventional methods .

属性

IUPAC Name |

[2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BO3/c1-10-7-12(8-11(2)13(10)9-17)16-18-14(3,4)15(5,6)19-16/h7-8,17H,9H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTXRIJSXOSZAMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)C)CO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601138256 | |

| Record name | Benzenemethanol, 2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601138256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121514-08-5 | |

| Record name | Benzenemethanol, 2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanol, 2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601138256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。